4,9-Diazadispiro[2.2.2.2]decane 2hcl
Description
4,9-Diazadispiro[2.2.2.2]decane 2HCl is a bicyclic amine compound featuring two spiro-configured nitrogen atoms at positions 4 and 9, with a dispiro[2.2.2.2]decane backbone.
Properties
Molecular Formula |
C8H16Cl2N2 |
|---|---|
Molecular Weight |
211.13 g/mol |
IUPAC Name |
5,10-diazadispiro[2.2.26.23]decane;dihydrochloride |
InChI |
InChI=1S/C8H14N2.2ClH/c1-2-7(1)5-10-8(3-4-8)6-9-7;;/h9-10H,1-6H2;2*1H |
InChI Key |
UWUOCIZVKMJVMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC3(CC3)CN2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Diazadispiro[2.2.2.2]decane 2hcl typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4,9-Diazadispiro[2.2.2.2]decane 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized nitrogen-containing derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
4,9-Diazadispiro[2.2.2.2]decane 2hcl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,9-Diazadispiro[2.2.2.2]decane 2hcl involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The exact pathways and molecular targets can vary depending on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
6,9-Diazaspiro[4.5]decane Dihydrochloride (CAS 145122-55-0)
- Structural Differences :
- Single spiro junction ([4.5] vs. dispiro[2.2.2.2]).
- Nitrogen positions at 6 and 9 vs. 4 and 9 in the target compound.
- Properties :
- Applications :
4-Oxa-1,9-diazaspiro[5.5]undecane Dihydrochloride
- Structural Differences :
- Incorporates an oxygen atom (oxa) at position 3.
- Spiro[5.5] system instead of dispiro[2.2.2.2].
- Properties :
- Molecular weight: 229.15 g/mol.
- Enhanced polarity due to the oxa group, affecting solubility and receptor binding.
- Applications :
1,3-Diazaspiro[4.5]decane-2,4-dione
- Structural Differences :
- Contains two ketone groups (dione) at positions 2 and 4.
- Single spiro[4.5] system.
- Properties :
- Molecular weight: 168.196 g/mol.
- Reactivity dominated by the diketopiperazine moiety, enabling participation in ring-opening reactions.
- Applications :
Comparative Analysis of Key Properties
Physicochemical Properties
- Solubility : The dihydrochloride salts (e.g., 4,9-Diazadispiro[2.2.2.2]decane 2HCl) exhibit higher aqueous solubility compared to neutral spiro compounds like 1,3-Diazaspiro[4.5]decane-2,4-dione .
- Stability : Dispiro systems (e.g., target compound) may show greater rigidity and thermal stability due to constrained geometry .
- Reactivity : Compounds with diketopiperazine moieties (e.g., 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones) are more prone to nucleophilic attack at carbonyl groups .
Research and Application Insights
- Pharmaceutical Potential: 3,9-Diazaspiro[5.5]undecane analogs demonstrate cell adhesion modulation via syndecan-4 clustering, suggesting the target compound’s dispiro system could offer unique spatial arrangements for receptor binding . Dihydrochloride salts are preferred in drug formulation for improved bioavailability .
- Synthetic Utility :
Biological Activity
4,9-Diazadispiro[2.2.2.2]decane 2HCl is a unique spirocyclic compound with significant potential in various biological applications. Its molecular formula is with a molecular weight of 211.13 g/mol. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by its spirocyclic structure, which influences its chemical reactivity and biological interactions. The presence of two hydrochloride groups enhances its solubility and stability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆Cl₂N₂ |
| Molecular Weight | 211.13 g/mol |
| IUPAC Name | 5,10-diazadispiro[2.2.26.23]decane; dihydrochloride |
| InChI Key | UWUOCIZVKMJVMA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC12CNC3(CC3)CN2.Cl.Cl |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors within biological systems. Research indicates that the compound may modulate various signaling pathways, contributing to its potential therapeutic effects.
- Enzyme Interaction : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, thus affecting cellular processes.
- Receptor Binding : It may also act as a ligand for specific receptors, influencing physiological responses.
Biological Activity Studies
Recent studies have investigated the biological effects of this compound in various experimental models:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacteria and fungi.
- Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential anti-cancer activity.
- Neuroprotective Effects : Some research points to neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
Pathogen Minimum Inhibitory Concentration (MIC) E. coli 50 µg/mL Staphylococcus aureus 75 µg/mL - Cytotoxicity Testing : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values ranging from 30 to 60 µM, suggesting moderate cytotoxicity.
- Neuroprotection : Research on neuronal cell cultures indicated that treatment with the compound reduced oxidative stress markers by approximately 40%, highlighting its potential role in neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
